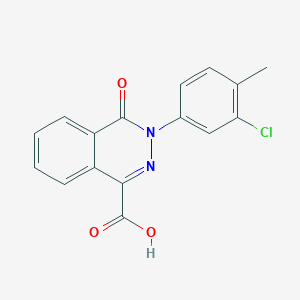

3-(3-Chloro-4-methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Description

3-(3-Chloro-4-methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a diazine derivative featuring a dihydrophthalazine core substituted with a 3-chloro-4-methylphenyl group at position 3 and a carboxylic acid moiety at position 1 (Figure 1). The chloro-methylphenyl substituent introduces both steric and electronic effects, enhancing its reactivity and hydrogen-bonding capacity. This compound is distinguished by its strong hydrogen-bonding ability, which facilitates interactions in diverse chemical environments, making it suitable for applications in catalysis, supramolecular chemistry, and pharmaceutical research .

Properties

IUPAC Name |

3-(3-chloro-4-methylphenyl)-4-oxophthalazine-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O3/c1-9-6-7-10(8-13(9)17)19-15(20)12-5-3-2-4-11(12)14(18-19)16(21)22/h2-8H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDNCATVKRTYHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chloro-substituted phenyl ring, which is then subjected to various reactions to introduce the dihydrophthalazine and carboxylic acid functionalities. Key steps in the synthesis may include:

Halogenation: Introduction of the chloro group onto the phenyl ring.

Cyclization: Formation of the dihydrophthalazine ring system.

Carboxylation: Introduction of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid has numerous applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Diazine Derivatives

Substituent Impact Analysis:

- Electron-Withdrawing Groups (e.g., Cl, CF3): The chloro group in the target compound enhances electrophilicity and stabilizes negative charges, promoting interactions with nucleophiles. This contrasts with the methoxy group in 3-(3-methoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, which donates electrons via resonance, reducing electrophilic reactivity .

- Hydrophobic vs. Polar Groups: The methyl group in the target compound increases hydrophobicity compared to the hydroxyethyl substituent in 3-(2-hydroxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, which improves aqueous solubility through hydrogen bonding .

- Steric Effects: Bulky substituents, such as tetrahydrothienyl in 4,5-dichloro-2-(1,1-dioxidotetrahydrothien-3-yl)pyridazin-3(2H)-one, introduce steric hindrance, reducing reaction rates but improving solubility in polar solvents .

Comparative Performance in Catalysis

- Fluorophenyl-substituted derivatives (e.g., 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid) exhibit enhanced stability under acidic conditions compared to the target compound, attributed to the fluorine atom’s inductive effect .

- The hydroxyethyl variant demonstrates superior performance in metal-organic frameworks (MOFs) due to its dual H-bond donor/acceptor capacity .

Biological Activity

3-(3-Chloro-4-methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a synthetic organic compound notable for its distinctive structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 314.72 g/mol

- CAS Number : 926201-05-0

The compound's mechanism of action primarily involves interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways, leading to potential therapeutic effects. The precise mechanism may depend on the biological context in which the compound is applied.

Biological Activity

Research indicates that 3-(3-Chloro-4-methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid exhibits several biological activities:

Antimicrobial Activity

Studies have suggested that this compound may possess antimicrobial properties. Testing against various bacterial strains has shown promising results, indicating its potential as an antimicrobial agent .

Anticancer Properties

The compound has been investigated for its anticancer activity. In vitro studies demonstrated that it exhibits significant antiproliferative effects against several cancer cell lines, including:

- Leukemia MV4-11 cells : IC50 of approximately 4.4 µg/mL.

- Breast cancer MCF-7 cells : IC50 < 15 µg/mL.

- Colon cancer LoVo cells : IC50 < 20 µg/mL.

These findings suggest that the compound may be effective in overcoming drug resistance in cancer treatments .

Research Findings and Case Studies

| Study | Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|---|

| Study 1 | MV4-11 (Leukemia) | 4.4 | High |

| Study 2 | MCF-7 (Breast Cancer) | <15 | High |

| Study 3 | LoVo (Colon Cancer) | <20 | High |

| Study 4 | LoVo/DX (Doxorubicin-resistant) | >30 | Moderate |

Case Study Insights

In a comparative study involving various derivatives of related compounds, 3-(3-Chloro-4-methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid showed superior activity against resistant cancer cell lines compared to other tested compounds. This highlights its potential as a lead compound in drug development for resistant cancers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Chloro-4-methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, and how can intermediates be characterized?

- Answer : Synthesis typically involves multi-step coupling and cyclocondensation reactions. For example:

- Step 1 : Coupling of 3-chloro-4-methylphenyl groups with phthalazine precursors via Suzuki-Miyaura cross-coupling .

- Step 2 : Oxidation to introduce the 4-oxo group, followed by hydrolysis to yield the carboxylic acid moiety .

- Characterization : Use HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient) for purity assessment. Confirm structure via -NMR (δ 8.2–8.5 ppm for aromatic protons) and HRMS (expected [M-H]⁻: m/z 345.04) .

Q. What safety precautions are critical when handling this compound in the lab?

- Answer :

- Personal Protection : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

- Emergency Measures : For skin contact, rinse with 0.1 M sodium bicarbonate; for eye exposure, irrigate with saline for 15 minutes .

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

- Answer :

- Purity : Perform reverse-phase HPLC (detection at 254 nm) with a retention time of 12.3 ± 0.2 minutes .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via TLC (silica gel, chloroform:methanol 9:1). Degradation products may include decarboxylated derivatives .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved, particularly in enzyme inhibition assays?

- Answer :

- Assay Optimization : Use standardized buffer conditions (e.g., Tris-HCl pH 7.4, 1 mM DTT) to minimize variability.

- Control Experiments : Include positive controls (e.g., known inhibitors of cytochrome P450 enzymes) and validate via isothermal titration calorimetry (ITC) to confirm binding affinity .

- Data Normalization : Account for batch-to-batch compound variability by normalizing activity to purity (≥95% by HPLC) .

Q. What computational strategies are effective for predicting the binding mode of this compound to biological targets?

- Answer :

- Molecular Docking : Use AutoDock Vina with AMBER force fields. The 3-chloro-4-methylphenyl group likely occupies hydrophobic pockets, while the carboxylic acid interacts with polar residues (e.g., Arg/Lys) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability. Key interactions (e.g., hydrogen bonds with catalytic residues) should persist beyond 50 ns .

Q. How can researchers address discrepancies in reported stability data across different solvents?

- Answer :

- Solvent Screening : Test stability in DMSO, ethanol, and aqueous buffers (pH 2–9) via UV-Vis spectroscopy (λ = 280 nm).

- Mechanistic Analysis : Use LC-MS to identify degradation products. For example, in acidic conditions (pH < 3), esterification of the carboxylic acid group may occur .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for coupling steps to avoid side reactions .

- Analytical Cross-Validation : Combine NMR, MS, and IR (broad peak at 1700–1720 cm⁻¹ for carbonyl groups) for structural confirmation .

- Biological Assays : Pre-solubilize the compound in DMSO (≤0.1% final concentration) to prevent solvent interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.